3-{4-[4-(4-morpholinyl)-4-oxobutanoyl]-1-piperazinyl}-1,2-benzisothiazole
Overview
Description
3-{4-[4-(4-morpholinyl)-4-oxobutanoyl]-1-piperazinyl}-1,2-benzisothiazole is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.15691181 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Activities of Triazole Derivatives : Research has shown the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, some involving reactions with morpholine, demonstrating good or moderate activities against test microorganisms. This suggests potential research applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Antimicrobial Activity of Benzoxazole Derivatives : A series of novel benzoxazole derivatives, including those synthesized with morpholine or substituted piperazines, exhibited broad spectrum activity, suggesting their potential for developing new antimicrobial agents (Temiz‐Arpacı et al., 2005).
Potential Antipsychotic Agents
Evaluation of Heterocyclic Carboxamides : Heterocyclic analogues of a benzisothiazolyl piperazine compound were evaluated for their potential as antipsychotic agents, showing promising in vitro and in vivo activities. This highlights the relevance of such structural motifs in the development of new therapeutic agents (Norman et al., 1996).
Cyclic Benzamides as Mixed Dopamine D2/Serotonin 5-HT2 Receptor Antagonists : Novel cyclic amides, including those with benzisothiazolyl piperazine structures, were identified as potential atypical antipsychotic agents, indicating their utility in treating schizophrenia with a lower propensity to induce side effects (Norman et al., 1994).
Properties
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-17(5-6-18(25)22-11-13-26-14-12-22)21-7-9-23(10-8-21)19-15-3-1-2-4-16(15)27-20-19/h1-4H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZDONXNDAGYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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